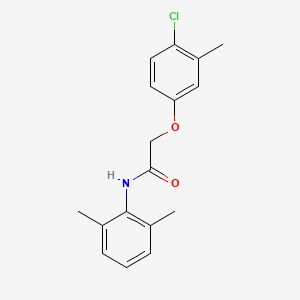
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a critical role in the pathogenesis of metabolic disorders such as obesity, type 2 diabetes, and cancer. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity of the α-subunit. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes, and to improve glucose tolerance and insulin sensitivity in obese mice.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to activating AMPK, 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to increase mitochondrial biogenesis, reduce oxidative stress, and improve insulin sensitivity in obese mice. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows researchers to study the physiological functions of AMPK without the confounding effects of other signaling pathways. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been shown to have a low toxicity and a favorable pharmacokinetic profile in mice. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide is its relatively low potency compared to other AMPK activators such as AICAR and metformin. Another limitation is the potential for off-target effects, as 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been shown to activate other kinases such as Akt and S6K1 at high concentrations.
将来の方向性
For the study of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide include the development of more potent and selective AMPK activators, the investigation of the effects of AMPK activation on other physiological processes such as inflammation and aging, and the development of novel therapeutic strategies for metabolic disorders and cancer based on AMPK activation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
合成法
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide can be synthesized by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acyl chloride, which is then reacted with N-(2,6-dimethylphenyl)acetamide to yield 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been widely used as a tool compound to study the physiological functions of AMPK. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has been used to investigate the role of AMPK in glucose and lipid metabolism, mitochondrial function, and autophagy. 2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide has also been used to study the effects of AMPK activation on cancer cell proliferation and survival.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-12(2)17(11)19-16(20)10-21-14-7-8-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZZVCGMPFNUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)




![1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone](/img/structure/B5873606.png)
![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)